Acifluorfen-sodium

Overview

Description

Acifluorfen-sodium is an organic compound used as an herbicide . It is used to control annual broad-leaved weeds . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .

Synthesis Analysis

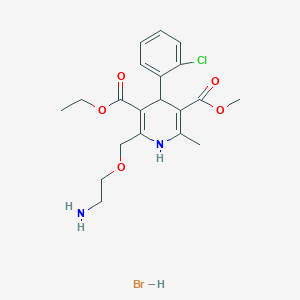

The preparation of acifluorfen first described in the Rohm & Haas patent includes as its final steps an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate is then hydrolysed using hydrobromic acid in acetic acid as solvent .Molecular Structure Analysis

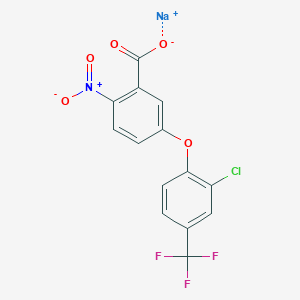

The molecular formula of this compound is C14H6ClF3NNaO5 . This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 255-257°F (124-125°C) . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .Scientific Research Applications

Herbicide Properties and Applications

Acifluorfen-sodium is a nonselective, pre/postemergent contact herbicide used for controlling annual broadleaf weeds and grasses. It's a member of the diphenyl ether group of herbicides, which includes substances like lactofen. Primarily used in agriculture, it's applied to crops such as soybeans, peanuts, rice, and strawberries. Residential uses are generally limited to spot applications in areas like sidewalks, driveways, and patios (Rodríguez, 2014).

Metabolism in Plants

In soybeans, acifluorfen undergoes rapid metabolism, with the diphenylether bond being cleaved. This process results in the creation of major polar metabolites such as malonyl-β-d-glucoside of 2-chloro-4-trifluoromethylphenol and homoglutathione and cysteine conjugates. These findings are significant in understanding how plants process and detoxify this herbicide (Frear, Swanson & Mansager, 1983).

Interaction with Soil

The adsorption of acifluorfen on soil is influenced by various factors including soil pH and the presence of exchangeable cations like calcium and sodium. These interactions play a crucial role in determining the environmental fate and effectiveness of the herbicide in different soil conditions (Pusino et al., 1993).

Impact on Plant Biochemistry

Acifluorfen has been shown to induce lipid peroxidation in plants, as evidenced in studies involving bean leaves. It triggers an increase in antioxidants such as vitamin C and glutathione, followed by elevated activity of glutathione reductase. This response suggests a strategy employed by plants to limit toxic peroxidation caused by herbicides (Schmidt & Kunert, 1986).

Biodegradation in Anaerobic Conditions

In a laboratory study, various cultures were able to reduce acifluorfen to aminoacifluorfen under anaerobic conditions. The addition of certain compounds could enhance or decrease the reduction rate, indicating the potential for bioremediation or degradation in certain environmental settings (Gennari et al., 1994).

Analytical Methods for Detection

Ion-pair reverse phase liquid chromatography has been employed for the determination of sodium acifluorfen in various matrices. This method offers a high degree of control over the retention characteristics, allowing for precise and accurate quantitation (Roy, Meeks & Mackerer, 1983).

Interactions with Pests and Environment

Studies have examined the interactive effects of acifluorfen with pests like soybean thrips on soybean crops. These interactions are important for understanding the comprehensive impact of herbicide use on crop health and yield (Huckaba, Coble & Van Duyn, 1988).

Novel Applications

Innovative applications include the creation of herbicidal ionic liquids (HILs) based on acifluorfen. These HILs are designed to increase activity and reduce environmental impact. The use of fluorescent hydrazides paired with acifluorfen enhances phytotoxicity by improving sunlight utilization and generating singlet oxygen more effectively. Additionally, the physical and chemical properties of these HILs are tuned for environmental friendliness and effectiveness in weed control (Tang et al., 2020).

Impact on Aquatic Life

The presence and quantification of acifluorfen in aquatic environments, particularly its residue in fish species, have been studied using methods like HPLC/UV. These studies are crucial for understanding the ecological impact of herbicide runoff and contamination in aquatic systems (Lanças et al., 1997).

Interaction with Photoreceptors

Acifluorfen has been shown to enhance the blue light-induced absorbance change in oat coleoptiles, indicating its interaction with a cytochrome-flavin complex involved in photoreception. This suggests a role for acifluorfen in modifying light responses in plants (Leong & Briggs, 1982).

Application Techniques for Optimal Efficacy

Research has explored the optimal droplet size for acifluorfen application for controlling Palmer amaranth in crops like soybean, peanut, and rice. This is critical for enhancing herbicide efficacy while minimizing drift and environmental impact (Franca et al., 2020).

Mechanism of Action

Target of Action

Acifluorfen-sodium primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis in plants .

Mode of Action

this compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the synthesis of chlorophyll, thereby affecting the plant’s ability to carry out photosynthesis . The disruption of this vital process leads to the death of the plant, making this compound an effective herbicide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting protoporphyrinogen oxidase, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a downstream effect of preventing photosynthesis, a vital process for plant growth and survival .

Pharmacokinetics

It is known to be highly soluble in water , which can influence its distribution and elimination. Its solubility suggests that it could be readily absorbed and distributed in the environment .

Result of Action

The primary result of this compound’s action is the death of the plant due to the disruption of photosynthesis . By inhibiting chlorophyll synthesis, the plant is unable to produce the energy it needs to grow and survive . This makes this compound effective against a broad range of weeds .

Action Environment

The action of this compound can be influenced by environmental factors. It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems . These properties suggest that the environment can significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

Acifluorfen-sodium is moderately toxic to birds, honeybees, and most aquatic organisms . It is a recognized irritant . It is moderately persistent in soil systems and can be very persistent in aquatic systems . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions .

Properties

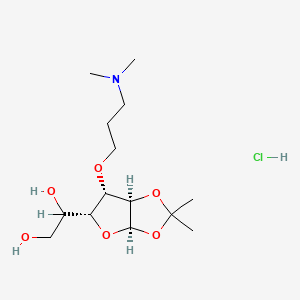

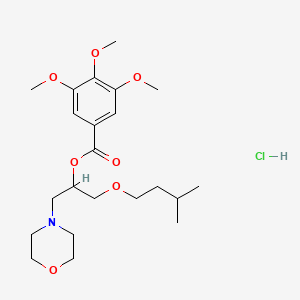

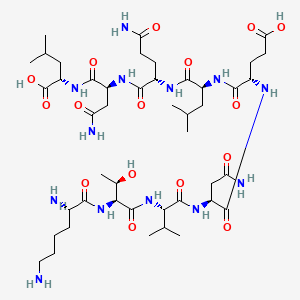

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acifluorfen-sodium involves the conversion of Acifluorfen to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Acifluorfen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Acifluorfen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any impurities", "Acidify the filtrate with hydrochloric acid", "Extract the acidified solution with an organic solvent", "Dry the organic layer over anhydrous sodium sulphate", "Evaporate the solvent under reduced pressure to obtain Acifluorfen-sodium as a white solid" ] } | |

| 62476-59-9 | |

Molecular Formula |

C14H7ClF3NNaO5 |

Molecular Weight |

384.64 g/mol |

IUPAC Name |

sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

InChI |

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |

InChI Key |

QXAZDGYEGDUJIO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |

Appearance |

Solid powder |

boiling_point |

100 °C /47% WATER SOLUTION/ |

Color/Form |

Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |

density |

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |

melting_point |

124-125 °C |

| 62476-59-9 | |

physical_description |

Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

50594-66-6 (Parent) |

shelf_life |

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |

solubility |

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |

vapor_pressure |

1.3X10-3 mPa. |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.